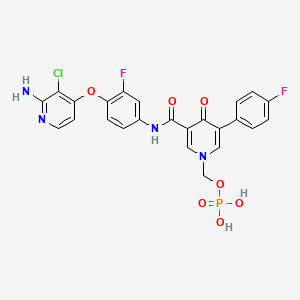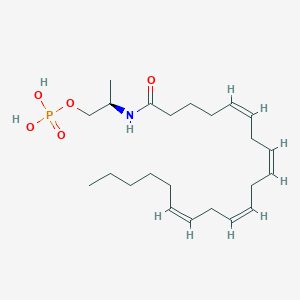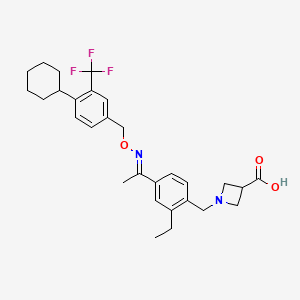
Siponimod
Übersicht
Beschreibung
Siponimod is a medication used primarily for the treatment of relapsing forms of multiple sclerosis, including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease in adults . It is classified as a sphingosine-1-phosphate receptor modulator, which plays a role in suppressing central nervous system inflammation associated with multiple sclerosis .
Wissenschaftliche Forschungsanwendungen
Siponimod hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es zur Behandlung von schubförmigen Formen der Multiplen Sklerose verwendet, indem es die Immunantwort moduliert und Entzündungen reduziert . In der biologischen Forschung wird this compound hinsichtlich seiner Auswirkungen auf die Lymphozytenmigration und seiner potenziellen neuroprotektiven Eigenschaften untersucht . In der pharmazeutischen Industrie dient es als Modellverbindung für die Entwicklung neuer Sphingosin-1-Phosphat-Rezeptor-Modulatoren .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an Sphingosin-1-Phosphat-Rezeptoren 1 und 5 bindet . Diese Bindung blockiert die Fähigkeit von Lymphozyten, aus den Lymphknoten freizusetzen, wodurch die Anzahl der Lymphozyten im peripheren Blut verringert wird . Diese Reduktion der Lymphozyten trägt dazu bei, die Entzündung des zentralen Nervensystems zu unterdrücken, die ein Kennzeichen der Multiplen Sklerose ist . Darüber hinaus kann this compound die Blut-Hirn-Schranke passieren und direkte Wirkungen auf Nervenzellen ausüben, was zu seinen neuroprotektiven Eigenschaften beiträgt .
Biochemische Analyse
Biochemical Properties
Siponimod binds with high affinity to both S1P receptors 1 and 5 . This drug blocks the ability of lymphocytes to release from the lymph nodes, decreasing the number of lymphocytes found in the peripheral blood .
Cellular Effects
This compound has been shown to have effects on a variety of brain cells, including astrocytes, oligodendrocytes, neurons, and microglia . It exerts effects to modulate neural inflammation and neurodegeneration . This compound also reduces both magnetic resonance imaging (MRI) lesion and relapse activity compared with placebo .
Molecular Mechanism
This compound’s mechanism of action is related to its binding to S1P receptors 1 and 5 . This binding inhibits the egress of lymphocytes from lymph nodes, thus reducing the number of lymphocytes available to the central nervous system and reducing central inflammation .
Temporal Effects in Laboratory Settings
The beneficial effects of this compound appeared to be sustained during up to 5 years of treatment in the ongoing open-label extension phase of EXPAND . The safety profile of this compound is similar to that of other agents in its class .
Dosage Effects in Animal Models
In an animal model of autoimmune peripheral neuropathy, this compound was found to ameliorate the symptoms of the disease . The study showed that this compound relieved the symptom severity and decreased the expression of certain cytokines .
Metabolic Pathways
This compound is mainly cleared through biotransformation, predominantly by oxidative metabolism . The selective inhibitor and recombinant enzyme results identified cytochrome P450 2C9 (CYP2C9) as the predominant contributor to the human liver microsomal biotransformation of this compound, with minor contributions from CYP3A4 and other cytochrome P450 enzymes .
Transport and Distribution
This compound showed medium to slow absorption and moderate distribution . It is metabolized extensively, mainly by CYP2C9 (79.3%) and CYP3A4 (18.5%) .
Subcellular Localization
This compound can penetrate the blood–brain barrier and, by binding to S1P 1 and S1P 5 receptors on a variety of brain cells, including astrocytes, oligodendrocytes, neurons, and microglia, exert effects to modulate neural inflammation and neurodegeneration .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von Siponimod umfasst mehrere Synthesewege und Reaktionsbedingungen. Ein Verfahren umfasst die Herstellung der kristallinen Form SF1 von this compound-Monofumarat, wobei eine Mischung aus this compound-Base und einem organischen Lösungsmittel bereitgestellt wird . Ein weiteres Verfahren beinhaltet das Verdünnen von 5 Milligramm this compound in einem 100-Milliliter-Messkolben, das Hinzufügen von etwa 70 Millilitern eines Verdünnungsmittels und das Beschallen für 30 Minuten, um es zu schmelzen .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound werden in der verfügbaren Literatur nicht ausführlich beschrieben. Der Prozess umfasst im Allgemeinen die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Siponimod unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind für seine Synthese und Modifikation unerlässlich.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, umfassen organische Lösungsmittel, Verdünnungsmittel und spezifische Katalysatoren, um die Reaktionen zu erleichtern. Bedingungen wie Temperatur, Druck und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Ergebnisse sicherzustellen.
Hauptsächlich gebildete Produkte: Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist this compound selbst, das dann weiterverarbeitet wird, um die gewünschte kristalline Form oder andere spezifische Formulierungen zu erhalten, die für den medizinischen Gebrauch erforderlich sind.
Wirkmechanismus
Siponimod exerts its effects by binding to sphingosine-1-phosphate receptors 1 and 5 . This binding blocks the ability of lymphocytes to release from the lymph nodes, thereby decreasing the number of lymphocytes found in the peripheral blood . This reduction in lymphocytes helps to suppress central nervous system inflammation, which is a hallmark of multiple sclerosis . Additionally, this compound can cross the blood-brain barrier and exert direct effects on neural cells, contributing to its neuroprotective properties .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Siponimod ähnelt anderen Sphingosin-1-Phosphat-Rezeptor-Modulatoren wie Fingolimod . Beide Verbindungen binden an Sphingosin-1-Phosphat-Rezeptoren und modulieren den Verkehr von Immunzellen. This compound weist ein selektiveres Bindungsprofil auf und zielt auf Rezeptoren 1 und 5 ab, was zu weniger Nebenwirkungen im Vergleich zu Fingolimod führen kann .
Einzigartigkeit: Die Einzigartigkeit von this compound liegt in seiner selektiven Bindung an bestimmte Sphingosin-1-Phosphat-Rezeptoren und seiner Fähigkeit, die Blut-Hirn-Schranke zu passieren . Dieser doppelte Wirkmechanismus ermöglicht es, Entzündungen effektiv zu reduzieren und Neuroprotektion zu bieten, was es zu einer wertvollen Behandlungsoption für Multiple Sklerose macht .
Eigenschaften
IUPAC Name |
1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHYPELVXPAIDH-HNSNBQBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153847 | |
| Record name | Siponimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Inflammation of the white and gray matter tissues in the central nervous system caused by localized immune cell infiltration and their cytokines are the initial cause of damage in MS. B lymphocytes and their cytokines are other factors in the pathogenesis of MS. Lymphotoxin [or transforming growth factor beta (TGF-β)] and TNF-α produced by these cells encourage inflammation. The S1P receptor is an important receptor related to the function of lymphocytes and can be found in the central nervous system. S1P receptor (S1PR) signaling is associated with a wide variety of physiological processes for lymphocytes, including their egress and recirculation. Siponimod is classified as a sphingosine-1-phosphate (S1P) receptor modulator. Siponimod binds with high affinity to both S1P receptors 1 and 5. This drug blocks the ability of lymphocytes to release from the lymph nodes, decreasing the number of lymphocytes found in the peripheral blood. The mechanism by which siponimod exerts therapeutic effects in multiple sclerosis is not known at this time, but may involve the abovementioned decrease of lymphocytes into the central nervous system, decreasing the inflammatory effects of MS. | |
| Record name | Siponimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12371 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1230487-00-9, 1230487-85-0 | |
| Record name | Siponimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1230487-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Siponimod [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Isoquinolinebutanoic acid, beta-(((4,5-dihydro-5-(2-(1H-imidazol-2-ylamino)ethyl)-3-isoxazolyl)carbonyl)amino)-3,4-dihydro-gamma-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Siponimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12371 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Siponimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Siponimod | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR6P8L282I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
111-112 | |
| Record name | Siponimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12371 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Q1: What is the primary mechanism of action of siponimod?
A1: this compound is a selective agonist of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1PR1 and S1PR5). [, , , ] This means it binds to and activates these receptors, leading to their internalization and degradation. [] This prevents lymphocytes from leaving secondary lymphoid tissues, effectively reducing lymphocyte infiltration into the central nervous system (CNS). [, , ]
Q2: Does this compound exert any direct effects on the CNS?
A2: Preclinical evidence suggests that this compound can penetrate the blood-brain barrier and accumulate in the CNS, particularly in white matter regions. [] Research indicates this compound may have direct effects on CNS-resident cells like astrocytes and oligodendrocytes through S1PR1 and S1PR5 modulation. [, , ] In experimental models, this compound demonstrated potential neuroprotective effects on the retina and higher visual pathways through neuronal S1PR1. []
Q3: How does this compound's modulation of S1PR1 and S1PR5 differ from other S1P receptor modulators?
A3: Unlike fingolimod, which binds to four S1P receptors (S1PR1, S1PR3, S1PR4, and S1PR5), this compound selectively targets S1PR1 and S1PR5. [] This selectivity may contribute to its potentially favorable safety profile compared to non-selective S1P1R modulators. []
Q4: How does this compound's effect on lymphocytes translate to clinical benefits in multiple sclerosis (MS)?
A4: By sequestering lymphocytes in lymphoid tissues, this compound reduces the inflammatory attack on the CNS, a hallmark of MS. This is believed to contribute to its efficacy in reducing relapses, delaying disability progression, and slowing brain atrophy observed in clinical trials. [, , , , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is not provided in the provided abstracts. The molecular weight is also not explicitly stated.
Q6: Is there any available spectroscopic data for this compound?
A6: Yes, one study investigated the feasibility of using 19F magnetic resonance imaging (MRI) to track this compound in vivo. [] The researchers characterized the 19F MR properties of this compound and found that its 19F transverse relaxation time varied significantly depending on the surrounding environment. They successfully imaged this compound in mice after oral administration, highlighting the potential of 19F MRI as a theranostic tool for studying drug distribution in the CNS. []
Q7: Are there any factors that influence the pharmacokinetics of this compound?
A7: Yes, several factors can impact this compound pharmacokinetics:
Q8: What in vitro models have been used to study the effects of this compound?
A8: Researchers have employed various in vitro models to investigate the effects of this compound on different cell types relevant to MS pathogenesis:
Q9: What animal models have been used to study the effects of this compound in MS?
A9: Several animal models have been utilized to investigate the therapeutic potential of this compound in MS:
Q10: Have any clinical trials been conducted to evaluate the efficacy and safety of this compound in MS?
A10: Yes, this compound has been extensively studied in clinical trials, most notably the Phase 3 EXPAND study. [, , , , ] The EXPAND trial demonstrated that this compound significantly reduced the risk of 3-month confirmed disability progression (CDP) by 21% compared to placebo in patients with SPMS. [] this compound also showed benefits in other secondary endpoints, including reducing the risk of 6-month CDP, annualized relapse rate (ARR), and brain atrophy. [] Long-term extension data from the EXPAND study further confirmed the sustained efficacy and safety of this compound in SPMS for up to 5 years. [, ]
Q11: What are the known safety and tolerability concerns associated with this compound?
A11: The safety profile of this compound has been extensively evaluated in clinical trials. [, ] Common adverse events associated with this compound include:
Q12: Are there any specific safety considerations for patients with certain genetic variations?
A12: Yes, as mentioned earlier, individuals with certain CYP2C9 genetic variants may experience significantly higher this compound exposure, leading to an increased risk of adverse effects. [, ] Therefore, genetic testing for CYP2C9 polymorphisms is essential before initiating this compound treatment to allow for appropriate dose adjustments. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B560331.png)
![1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B560332.png)
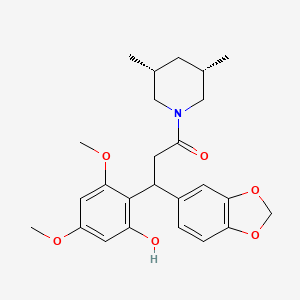
![4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride](/img/structure/B560336.png)
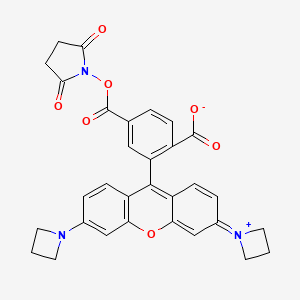
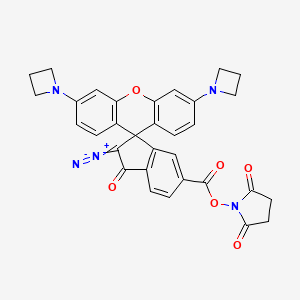
![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)
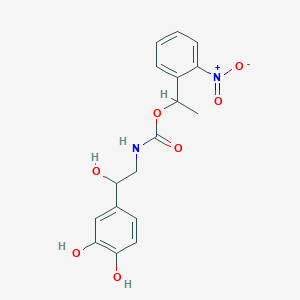
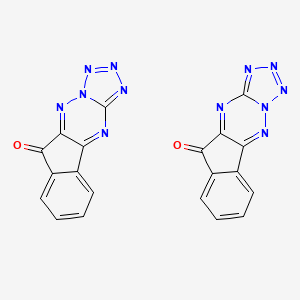


![Guanosine, 8-bromo-, cyclic 3',5'-[hydrogen (R)-phosphorothioate]](/img/structure/B560352.png)
